Mononitrosocaffeidine: A Technical Guide to its Discovery, Chemistry, and Carcinogenic Profile
Mononitrosocaffeidine: A Technical Guide to its Discovery, Chemistry, and Carcinogenic Profile
Abstract
This technical guide provides a comprehensive overview of Mononitrosocaffeidine (MNC), a carcinogenic N-nitroso compound derived from caffeine. The discovery of MNC is intrinsically linked to epidemiological investigations into the high incidence of gastrointestinal cancers in the Kashmir region, where unique dietary practices facilitate its formation. This document details the historical context of its discovery, its chemical synthesis and characterization, and delves into its biological activities, with a particular focus on its metabolic activation and the subsequent mechanism of carcinogenicity. This guide is intended for researchers, scientists, and professionals in the fields of toxicology, oncology, and drug development, offering a consolidated resource of current knowledge and experimental protocols.
Introduction and Historical Context
The story of Mononitrosocaffeidine (MNC) begins not in a laboratory focused on synthetic chemistry, but in the field of epidemiology, investigating alarming cancer rates. A high incidence of esophageal and stomach cancers in Kashmir, India, prompted researchers to explore local dietary habits for potential etiological agents.[1] This investigation led to a peculiar and widely consumed beverage: salted tea, or "noon chai." The traditional preparation of this tea involves boiling green tea leaves with sodium bicarbonate, which creates an alkaline environment.[1] This alkaline hydrolysis of caffeine, a major component of tea, was found to produce a unique degradation product: caffeidine.[2]
Subsequent in vitro studies demonstrated that under acidic conditions, such as those found in the human stomach, caffeidine readily undergoes nitrosation in the presence of nitrite to form N-nitroso compounds, namely Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC).[2] This discovery provided a plausible link between the consumption of salted tea and the high prevalence of gastrointestinal cancers in the region, positioning MNC as a significant subject of toxicological and carcinogenic research.
Chemical Synthesis and Characterization
The generation of MNC for research purposes necessitates a clear and reproducible synthetic pathway. The process begins with the alkaline hydrolysis of caffeine to produce the precursor, caffeidine.
Synthesis of Caffeidine Nitrate
The initial step involves the conversion of caffeine to caffeidine nitrate. This protocol is adapted from the methodologies described in the literature.[1]
Experimental Protocol: Synthesis of Caffeidine Nitrate
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Reaction Setup: In a suitable reaction vessel, suspend caffeine in an aqueous solution of sodium hydroxide.
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Hydrolysis: Stir the suspension at room temperature for approximately 48 hours. The progress of the hydrolysis can be monitored by the dissolution of caffeine, resulting in a clear solution.
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Precipitation: Cool the reaction mixture in an ice bath. Slowly add nitric acid to the cooled solution to precipitate caffeidine nitrate.
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Isolation: Collect the precipitate by vacuum filtration and wash with a small volume of cold water.
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Drying: Dry the collected white powder in a vacuum oven at 60°C for 48 hours. The decomposition point of caffeidine nitrate is reported to be 165°C.[1]
Figure 1: Workflow for the synthesis of Caffeidine Nitrate from Caffeine.
Synthesis of Mononitrosocaffeidine (MNC)
With caffeidine nitrate in hand, the subsequent nitrosation reaction yields MNC.
Experimental Protocol: Synthesis of Mononitrosocaffeidine
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Reaction Setup: Suspend caffeidine nitrate in water and cool the suspension in an ice bath.
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Nitrosation: Simultaneously add aqueous solutions of sodium nitrite and hydrochloric acid to the cooled suspension. It is crucial to maintain a pH of 2-3 during the reaction.
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Extraction: After the reaction is complete, extract the product from the aqueous solution using an appropriate organic solvent, such as dichloromethane.
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Purification: The crude MNC can be purified using column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is a common starting point for the purification of N-nitroso compounds. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.[4]
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Characterization: Confirm the identity and purity of the synthesized MNC using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Workflow for the synthesis and purification of Mononitrosocaffeidine.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of MNC is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₅O₂ | PubChem[1] |
| Molecular Weight | 197.19 g/mol | PubChem[1] |
| IUPAC Name | N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | PubChem[1] |
| CAS Number | 145438-96-6 | PubChem[1] |
| SMILES | CNC(=O)C1=C(N=CN1C)N(C)N=O | PubChem[1] |
| ¹H NMR | Data available | PubChem[1] |
| GC-MS | Data available | PubChem[1] |
Note: Detailed interpretation of the NMR and mass spectra should be performed by comparing experimental data with reference spectra and through structural analysis.
Biological Activity and Carcinogenicity
While its dinitroso counterpart, DNC, is a direct-acting mutagen, MNC has been shown to be non-mutagenic in various Salmonella typhimurium tester strains and does not induce DNA single-strand breaks in rat hepatocytes in vitro.[5] However, this lack of in vitro mutagenicity belies its potent in vivo carcinogenicity.
Chronic oral administration of MNC to BD-IX rats resulted in the induction of tumors, with a striking organ specificity for the nasal cavity.[6] The tumors were predominantly diagnosed as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas.[6] The acute LD50 of MNC in rats was determined to be approximately 1300 mg/kg body weight.[6]
Mechanism of Carcinogenicity: The Role of Metabolic Activation
The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[7] In the case of MNC, in vitro studies have shown that it produces formaldehyde upon incubation with an S9 fraction, which contains a mixture of metabolic enzymes including CYPs.[5]
Metabolic Activation in the Nasal Mucosa
The nasal mucosa is a primary site of metabolism for many inhaled xenobiotics and is known to express a variety of CYP isozymes, including members of the CYP1A, CYP2A, CYP2B, CYP2C, and CYP3A families.[5][6] While the specific CYP isozymes responsible for the metabolism of MNC have not been definitively identified, the high metabolic capacity of the nasal epithelium for other N-nitrosamines suggests a local activation of MNC.[5] This localized metabolic activation within the target tissue is a critical factor in its organ-specific carcinogenicity.
Figure 3: Proposed metabolic activation pathway of Mononitrosocaffeidine in the nasal mucosa.
The Role of Formaldehyde and DNA Adduct Formation
Formaldehyde is a known human carcinogen that primarily induces nasal tumors in rats upon inhalation.[6][8] It is a highly reactive molecule that can form DNA adducts, such as N²-hydroxymethyl-dG, and DNA-protein crosslinks.[6][9] The formation of these adducts is a critical initiating event in carcinogenesis.[9] The production of formaldehyde from the metabolic activation of MNC within the nasal mucosa provides a direct mechanistic link to its observed carcinogenicity in this tissue. The sustained formation of DNA adducts can lead to mutations, genomic instability, and ultimately, the development of cancer.
Potential Downstream Signaling Pathways
While the precise signaling pathways dysregulated by MNC-induced carcinogenesis have not been elucidated, the involvement of key oncogenic pathways, such as the Ras signaling cascade, is a plausible hypothesis. The Ras family of small GTPases are central regulators of cell proliferation, survival, and differentiation, and mutations in Ras genes are frequently found in human cancers.[2] Carcinogen-induced DNA damage can lead to mutations in critical genes like Ras, resulting in the constitutive activation of downstream pro-proliferative pathways, including the RAF-MEK-ERK and PI3K-AKT pathways.[2] Further research is warranted to investigate the mutational status of Ras and the activation state of its downstream effectors in MNC-induced nasal tumors.
Conclusion and Future Directions
The discovery of Mononitrosocaffeidine as a caffeine-derived carcinogen highlights the profound impact of dietary practices and food preparation methods on human health. While significant progress has been made in understanding its synthesis and carcinogenic potential, several key areas require further investigation. Future research should focus on:
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Detailed Pharmacokinetics and Metabolism: Elucidating the specific CYP isozymes responsible for MNC metabolism in the nasal mucosa and determining its pharmacokinetic profile.
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Identification of Specific DNA Adducts: Characterizing the precise DNA adducts formed from MNC and formaldehyde in nasal tissue to better understand the mutational signatures associated with its carcinogenicity.
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Elucidation of Signaling Pathways: Investigating the downstream signaling cascades, such as the Ras pathway, that are dysregulated during MNC-induced tumorigenesis.
A deeper understanding of these molecular mechanisms will be crucial for developing effective strategies for risk assessment and potential interventions related to exposure to this and other dietary carcinogens.
References
-
Nishikawa, A., et al. (2021). A comprehensive review of mechanistic insights into formaldehyde-induced nasal cavity carcinogenicity. Regulatory Toxicology and Pharmacology, 122, 104937. [Link]
-
PubChem. (n.d.). Mononitrosocaffeidine. National Center for Biotechnology Information. Retrieved from [Link]
- Erdinger, L., et al. (1994). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Genetic Toxicology, 324(3-4), 101-108.
-
Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]
- Jackson, K. D., et al. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. International journal of molecular sciences, 19(8), 2367.
- Yang, Z., & Wu, Q. (2024). RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms.
- Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 12(11), 2051-2054.
- Monticello, T. M., et al. (1996). Correlation of regional and nonlinear formaldehyde-induced nasal cancer with proliferating populations of cells. Cancer Research, 56(5), 1012-1022.
- Donahue, E., et al. (2022). Ras signaling through RASSF proteins. Genes & Cancer, 13, 56-67.
- Koliandris, A. L., et al. (2018). Cytochrome P450-mediated drug metabolizing activity in the nasal mucosa. European Journal of Pharmaceutical Sciences, 111, 443-452.
- Lu, K., et al. (2011). Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia. Toxicological Sciences, 124(2), 381-391.
Sources
- 1. Ras signaling through RASSF proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [iro.uiowa.edu]
- 6. A comprehensive review of mechanistic insights into formaldehyde-induced nasal cavity carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
